1,1,1,3,3,3-Hexafluor-2-propanol-acrylat

Übersicht

Beschreibung

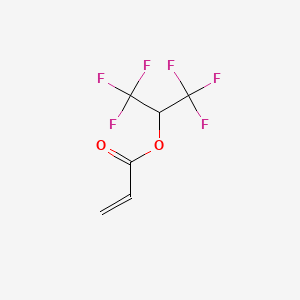

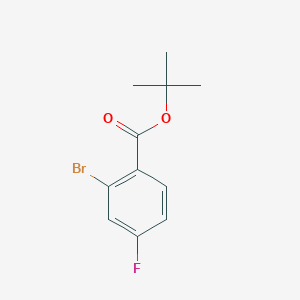

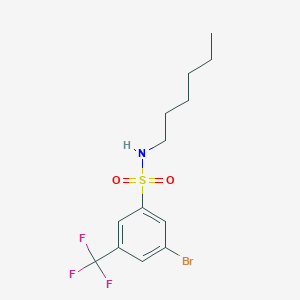

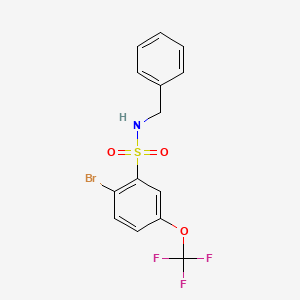

1,1,1,3,3,3-Hexafluoroisopropyl acrylate is an organic compound with the chemical formula C6H4F6O2 and a molecular weight of 222.0852 g/mol . It is a colorless liquid known for its low viscosity and low surface tension. This compound is widely used in polymer chemistry due to its unique properties, including excellent thermal stability, solvent resistance, and chemical stability .

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoroisopropyl acrylate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique refractive index properties, making it valuable for photonics and optical coatings.

Coatings and Adhesives: Due to its low surface tension and solvent resistance, it is commonly used as an additive in coatings, inks, and adhesives to improve flow and adhesion properties.

Biomedical Applications: Its biocompatibility and chemical stability make it suitable for use in medical devices and drug delivery systems.

Wirkmechanismus

Target of Action

1,1,1,3,3,3-Hexafluoroisopropyl acrylate is primarily used in polymerization reactions . It serves as a monomer in the synthesis of polymers . The primary target of this compound is therefore the polymer chains where it is incorporated to enhance their properties .

Mode of Action

The compound interacts with its targets through a process known as reversible addition-fragmentation chain transfer (RAFT) polymerization . This process allows for the controlled polymerization of the monomer, resulting in polymers with desired properties .

Biochemical Pathways

The key biochemical pathway involved in the action of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate is the RAFT polymerization process . This process allows for the controlled growth of polymer chains, with the monomer being added to the chain in a controlled manner .

Biochemische Analyse

Biochemical Properties

Hexafluoroisopropyl acrylate plays a significant role in biochemical reactions due to its reactive acrylate group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, hexafluoroisopropyl acrylate can undergo polymerization reactions catalyzed by enzymes such as peroxidases and laccases. These interactions often involve the formation of covalent bonds between the acrylate group and amino acid residues in proteins, leading to modifications in protein structure and function .

Cellular Effects

Hexafluoroisopropyl acrylate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to hexafluoroisopropyl acrylate can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. Additionally, hexafluoroisopropyl acrylate can alter the expression of genes involved in oxidative stress and inflammation, impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of hexafluoroisopropyl acrylate involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, hexafluoroisopropyl acrylate can inhibit the activity of certain proteases by forming covalent bonds with their active sites. Additionally, hexafluoroisopropyl acrylate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexafluoroisopropyl acrylate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to hexafluoroisopropyl acrylate has been observed to cause cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of hexafluoroisopropyl acrylate vary with different dosages in animal models. At low doses, hexafluoroisopropyl acrylate may have minimal impact on cellular function, while higher doses can lead to toxic effects. For example, high doses of hexafluoroisopropyl acrylate have been associated with increased oxidative stress and tissue damage in animal studies. Threshold effects have been observed, where specific dosage levels result in significant changes in biological responses .

Metabolic Pathways

Hexafluoroisopropyl acrylate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Additionally, hexafluoroisopropyl acrylate can influence the activity of metabolic enzymes, altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, hexafluoroisopropyl acrylate is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Hexafluoroisopropyl acrylate can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of hexafluoroisopropyl acrylate within tissues can also affect its overall biological effects .

Subcellular Localization

Hexafluoroisopropyl acrylate exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, hexafluoroisopropyl acrylate may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function. The subcellular localization of hexafluoroisopropyl acrylate is crucial for understanding its role in biochemical processes .

Vorbereitungsmethoden

1,1,1,3,3,3-Hexafluoroisopropyl acrylate is typically synthesized through olefin polymerization reactions. One common method involves the reaction of 2,3,3,3-tetrafluoropropene with isopropyl acrylate in the presence of catalysts such as hydrofluoric acid or chlorofluoroalkanes at high temperatures . Another method is the reversible addition-fragmentation chain transfer (RAFT) polymerization, which uses dibenzyl carbonotrithioate as a chain transfer agent .

Analyse Chemischer Reaktionen

1,1,1,3,3,3-Hexafluoroisopropyl acrylate undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,3,3-Hexafluoroisopropyl acrylate can be compared with other fluorinated acrylates such as:

- 2,2,2-Trifluoroethyl acrylate

- 2,2,2-Trifluoroethyl methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

- Pentafluorophenyl acrylate

- 2,2,3,3-Tetrafluoropropyl methacrylate

What sets hexafluoroisopropyl acrylate apart is its unique combination of low surface tension, high thermal stability, and excellent solvent resistance, making it particularly valuable in applications requiring these specific properties .

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O2/c1-2-3(13)14-4(5(7,8)9)6(10,11)12/h2,4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSWITGNWZSAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28825-19-6 | |

| Record name | 2-Propenoic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28825-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10880178 | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-89-6 | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of HFIPA?

A1: The molecular formula of HFIPA is C₆H₄F₆O₂, and its molecular weight is 222.09 g/mol. []

Q2: Is HFIPA soluble in common organic solvents?

A2: Yes, HFIPA readily dissolves in various organic solvents, including ether, hexane, methanol, dichloromethane, and benzene. []

Q3: How does the hydrophobicity of HFIPA compare to other acrylate monomers like methyl methacrylate (MMA)?

A3: HFIPA exhibits higher hydrophobicity compared to MMA, as indicated by HPLC retention times. []

Q4: Can HFIPA undergo controlled radical polymerization?

A4: Yes, HFIPA has been successfully polymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for control over molecular weight and dispersity. [, , ] , , ]

Q5: What is the relative polymerization reactivity of HFIPA compared to other acrylate monomers?

A5: In benzoyl peroxide (BPO) initiated polymerization, the overall rate decreases in the order of trifluoroethyl acrylate (TFEA) > MMA > trifluoroethyl methacrylate (TFEMA) > HFIPA > hexafluoroisopropyl methacrylate (HFIPMA). []

Q6: How does the incorporation of HFIPA affect the properties of polymer dispersed liquid crystals (PDLCs)?

A6: Partially fluorinated PDLC matrices incorporating HFIPA demonstrate enhanced optical properties, including improved contrast ratios, compared to non-fluorinated counterparts. []

Q7: Can HFIPA be used to create polymers with potential applications in organic electronics?

A7: Yes, HFIPA homopolymers and block copolymers can be synthesized and subsequently transesterified to create various p-type and n-type organic semiconductor acrylates for potential use in OLEDs, OFETs, and OPVs. []

Q8: Can HFIPA be used to improve the transparency of photoresist materials at 157 nm?

A8: Yes, incorporating HFIPA into acrylic and styrenic polymers results in unusually high transparency at 157 nm, making them potentially suitable for 157 nm lithography applications. [, ] , ]

Q9: What is the role of the hexafluoroisopropyl group in achieving this transparency?

A9: Both the electron-withdrawing nature and the steric bulk of the hexafluoroisopropyl group contribute to reducing the absorbance of the polymer at 157 nm. []

Q10: Can HFIPA be used in the development of thermally responsive materials?

A10: Yes, incorporating HFIPA into poly(N-isopropylacrylamide) networks can create thermally responsive materials with tunable lower critical solution temperatures (LCSTs). [, ] , ]

Q11: How does the incorporation of HFIPA influence the swelling behavior of these materials?

A11: The presence of HFIPA can enhance the swelling of these networks in solutions containing fluorosurfactants compared to water, potentially enabling their use as sensing materials. []

Q12: Can HFIPA polymers be chemically modified post-polymerization?

A12: Yes, the hexafluoroisopropyl ester group in HFIPA polymers can be readily transesterified with alcohols or amidated with amines, allowing for diverse post-polymerization modifications. [, , , ] , , , ]

Q13: Can HFIPA be incorporated into polymers alongside other functional monomers?

A13: Absolutely. HFIPA has been successfully copolymerized with various monomers, including glycidyl methacrylate, 2-hydroxy-2-methyl-1-(4-vinyl)phenylpropan-1-one, ((6-trimethylsilyl)-hex-5-yn-1-yl)vinyl ether, and N-vinyl carbazole, to create copolymers with diverse functionalities. [, , , ]

Q14: Can HFIPA be used to create orthogonally functionalized polymers?

A14: Yes, HFIPA's reactivity allows for its incorporation into polymers that can undergo orthogonal post-polymerization modifications. For instance, alternating copolymers of HFIPA and 7-octenyl vinyl ether can be sequentially modified via thiol-ene click chemistry and amidation, showcasing their potential for creating dual-functionalized materials. [, ]

Q15: How does the presence of HFIPA in cotton cellulose grafts affect their textile properties?

A15: Incorporating HFIPA into cotton cellulose grafts can influence properties like flex and flat abrasion resistance, breaking strength, and water repellency. These properties depend on factors like monomer structure and glass transition temperatures. []

Q16: Can HFIPA be used as a reagent in the Baylis-Hillman reaction?

A16: Yes, HFIPA is frequently employed as an activated alkene in the Baylis-Hillman reaction, facilitating the formation of valuable α-methylene-β-hydroxy carbonyl compounds. [, , , , , , , , , , ]

Q17: What are the advantages of using HFIPA in this reaction?

A17: HFIPA's electron-withdrawing hexafluoroisopropyl group enhances the electrophilicity of the alkene, promoting its reactivity in the Baylis-Hillman reaction. []

Q18: Can the Baylis-Hillman reaction with HFIPA be rendered enantioselective?

A18: Yes, chiral catalysts like β-isocupreidine (β-ICD) have been successfully employed to achieve high enantioselectivity in the Baylis-Hillman reaction between HFIPA and various aldehydes, including chiral N-Boc-α-amino aldehydes and aromatic N-diphenylphosphinoyl imines. [, , , , , , , , , , ]

Q19: What is the influence of the substrate structure on the enantioselectivity of the β-ICD-catalyzed Baylis-Hillman reaction with HFIPA?

A19: The stereochemical outcome of the reaction, specifically the enantioselectivity, is influenced by the chirality of the starting materials. This relationship between substrate and catalyst structure is referred to as a match-mismatch relationship. For example, with acyclic amino aldehydes, L-substrates demonstrate higher reactivity and syn selectivity compared to D-substrates. Conversely, with cyclic amino aldehydes, D-substrates exhibit superior anti selectivity and reactivity compared to their L-counterparts. []

Q20: Are there any alternative catalysts to β-ICD for the enantioselective Baylis-Hillman reaction with HFIPA?

A20: Yes, researchers have explored other catalysts, including a pseudoenantiomer of β-ICD and a trichloroacetylcarbamate derivative of β-ICD, both of which have shown promising results in achieving high enantioselectivities in the Baylis-Hillman reaction with HFIPA. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Naphtho[1,8-bc]furan-2-one](/img/structure/B1294282.png)